![molecular formula C15H23ClN2O B6344717 1-[4-(3-Chlorophenoxy)butyl]-1,4-diazepane CAS No. 1240574-99-5](/img/structure/B6344717.png)
1-[4-(3-Chlorophenoxy)butyl]-1,4-diazepane
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Description
Mechanism of Action
Target of Action
It shares structural similarities with phenoxy herbicides, which are known to mimic the auxin growth hormone indoleacetic acid (iaa) and act on broad-leaf plants .
Mode of Action
Based on its structural similarity to phenoxy herbicides, it may act by mimicking the auxin growth hormone iaa . This leads to rapid, uncontrolled growth in broad-leaf plants, effectively causing them to "grow to death" .
Biochemical Pathways
Phenoxy herbicides, which share structural similarities, are known to affect the auxin signaling pathway . This pathway plays a crucial role in plant growth and development.
Pharmacokinetics
Similar compounds like phenoxy herbicides are known to be rapidly degraded in soil . The rate of degradation can be influenced by environmental factors such as sunlight and cultivation conditions .
Result of Action
Phenoxy herbicides, which it is structurally similar to, are known to cause rapid, uncontrolled growth in broad-leaf plants, effectively causing them to "grow to death" .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[4-(3-Chlorophenoxy)butyl]-1,4-diazepane. For instance, sunlight and cultivation conditions can influence the rate of degradation of similar compounds in the soil . Additionally, the relative humidity during a herbicide application can influence herbicide uptake by influencing stomatal conductance, herbicide droplet drying time, and other factors .
properties
IUPAC Name |
1-[4-(3-chlorophenoxy)butyl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O/c16-14-5-3-6-15(13-14)19-12-2-1-9-18-10-4-7-17-8-11-18/h3,5-6,13,17H,1-2,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BACNJTFJFLUYRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCCCOC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Chlorophenoxy)butyl]-1,4-diazepane |
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